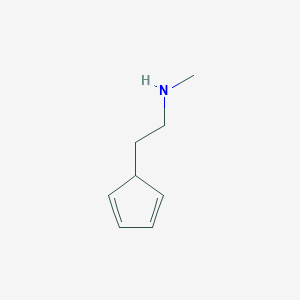
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is an organic compound featuring a cyclopentadienyl ring attached to an N-methylethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine typically involves the reaction of cyclopentadiene with N-methylethanamine under specific conditions. One common method involves the use of a base to deprotonate the cyclopentadiene, followed by nucleophilic attack on the N-methylethanamine. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction efficiency is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentadienyl ring or the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclopentadienyl or amine derivatives
Aplicaciones Científicas De Investigación
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry, facilitating the formation of various metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadienyl ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: An organometallic compound with similar cyclopentadienyl rings but different metal coordination.
Cyclopenta-2,4-dien-1-yltrimethylsilane: A compound with a similar cyclopentadienyl ring but different substituents
Uniqueness
2-(Cyclopenta-2,4-dien-1-yl)-N-methylethanamine is unique due to its combination of a cyclopentadienyl ring and an N-methylethanamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N |
|---|---|
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
2-cyclopenta-2,4-dien-1-yl-N-methylethanamine |
InChI |
InChI=1S/C8H13N/c1-9-7-6-8-4-2-3-5-8/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
TXKGXBLVMXQSFO-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


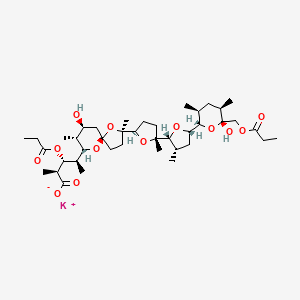

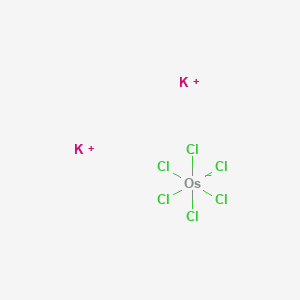
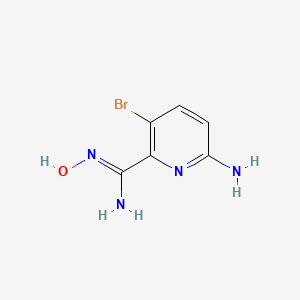
![(2Z)-3-[4-(Trifluoromethyl)phenyl]-2-propen-1-ol](/img/structure/B13140551.png)
![7-(Pyrazin-2-ylmethyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140554.png)
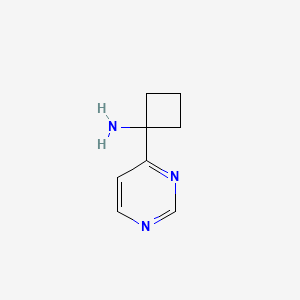
![Acetamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13140561.png)
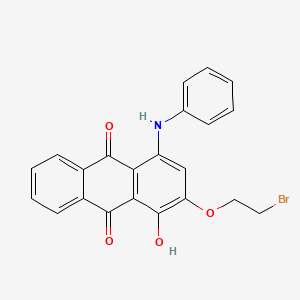
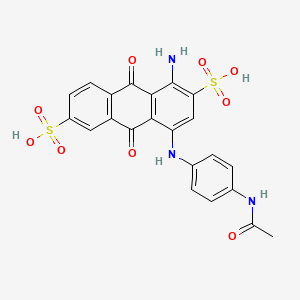
![4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline](/img/structure/B13140575.png)
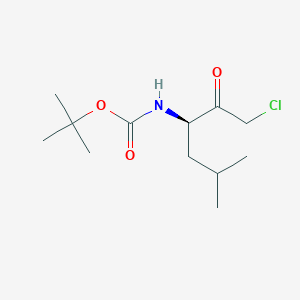
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)

